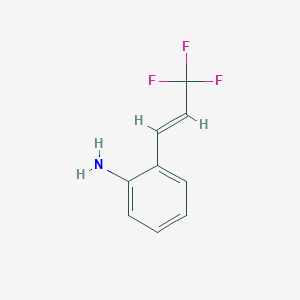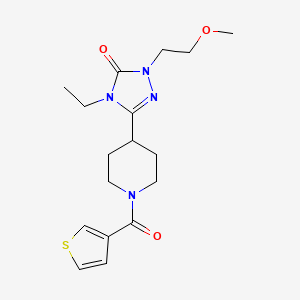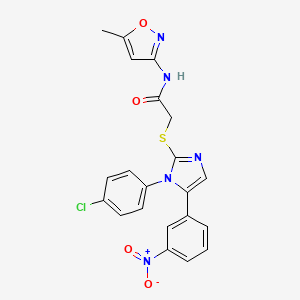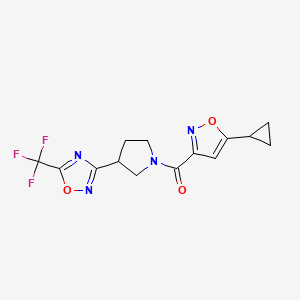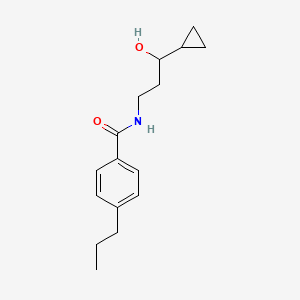
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family.
Applications De Recherche Scientifique
Overview
Environmental Impact and Treatment
Research on parabens, which are structurally similar to N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide, has demonstrated their widespread presence in aquatic environments and potential as weak endocrine disruptors. Studies like Haman et al. (2015) have underscored the need for understanding the fate, behavior, and treatment of such compounds in water systems, indicating their environmental persistence and ubiquity in surface water and sediments due to continuous introduction from consumer products. This suggests potential research avenues for this compound in assessing its environmental fate and developing treatment methodologies to mitigate its impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Catalytic Applications
Investigations into the antioxidant activity and catalytic efficiency of related compounds suggest that this compound may have potential applications in these areas. Studies on the analytical methods used in determining antioxidant activity, such as those reviewed by Munteanu and Apetrei (2021), provide a framework for exploring the antioxidant properties of similar compounds. This could imply potential uses in pharmaceuticals, food preservation, and environmental protection (Munteanu & Apetrei, 2021).
Polymer and Nanocomposite Development
The modification and incorporation of similar compounds into polymers for nanocomposite development have been extensively studied. Research by Kango et al. (2013) highlights the advancements in surface modification techniques of inorganic nanoparticles for enhancing their dispersion in polymer matrices, suggesting potential applications of this compound in creating advanced materials with improved mechanical, thermal, and electrical properties (Kango, Kalia, Celli, Njuguna, Habibi, & Kumar, 2013).
Environmental Remediation
Given the increasing concern for environmental pollutants, the role of nanomaterials in environmental remediation has been a significant area of research. Khin et al. (2012) reviewed the application of nanomaterials, including their use in the removal of toxic metal ions, organic pollutants, and biological contaminants from water and soil. This suggests potential research directions for this compound in environmental cleanup efforts, either as an adsorbent or in the formulation of nanocomposites tailored for specific pollutant removal (Khin, Nair, Babu, Murugan, & Ramakrishna, 2012).
Propriétés
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-12-4-6-14(7-5-12)16(19)17-11-10-15(18)13-8-9-13/h4-7,13,15,18H,2-3,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFXEEBFJHTYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)
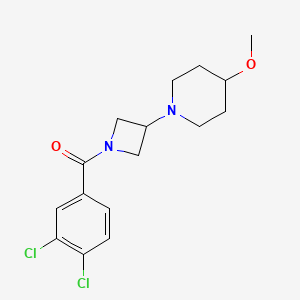


![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)
